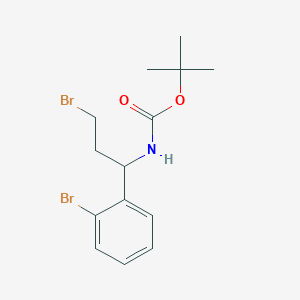

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate: is an organic compound with the molecular formula C14H19Br2NO2 and a molecular weight of 393.11 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a bromopropylcarbamate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products.

Analyse Chemischer Reaktionen

Reactions Involving the Bromine Atom

-

Nucleophilic Substitution Reactions: The bromine atom on the phenyl group can be displaced by nucleophiles, such as amines, alcohols, or thiols, to form new carbon-heteroatom bonds.

-

Grignard Reagent Formation: The compound can react with magnesium to form a Grignard reagent, which can then react with electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds.

-

Halogen Exchange Reactions: The bromine atom can be exchanged with other halogens, such as iodine or fluorine, using appropriate reagents.

Reactions Involving the Carbamate Moiety

-

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form an amine and carbon dioxide.

-

Transcarbamoylation: The carbamate group can be transferred to another amine, forming a new carbamate.

-

Deprotection: The tert-butyl group can be removed under acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine .

Factors Influencing Reactions

The choice of solvents, temperature, and catalysts significantly influences these reactions, affecting yields and selectivity. Modifications in the structure, such as substitutions on the phenyl ring, can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate has several applications in scientific research, including:

Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.

Wirkmechanismus

The mechanism of action of tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent , introducing alkyl groups into target molecules. This interaction can affect the function and activity of the target molecules, leading to various biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate is unique due to the presence of both a bromophenyl group and a bromopropylcarbamate moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.

Biologische Aktivität

Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate is a compound of interest in medicinal and biological chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C13H16Br2N2O2

- Molecular Weight : 392.09 g/mol

- IUPAC Name : this compound

- CAS Number : 924817-80-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways that are critical for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly in the context of various cancer cell lines. The findings suggest that this compound may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.

- Induction of Apoptosis : Mechanistic studies indicate that it activates caspase pathways, promoting programmed cell death.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the bromine substituents and the tert-butyl group have been linked to enhanced potency against specific targets. For instance, analogs with additional halogen substitutions showed increased antimicrobial efficacy.

Toxicity Studies

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. Safety profiles are essential for further development into therapeutic agents.

Eigenschaften

CAS-Nummer |

924817-80-1 |

|---|---|

Molekularformel |

C14H19Br2NO2 |

Molekulargewicht |

393.11 g/mol |

IUPAC-Name |

tert-butyl N-[3-bromo-1-(2-bromophenyl)propyl]carbamate |

InChI |

InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

ZLAORRLYUAWUAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.